N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography and NMR spectroscopy are often used to determine the 3D structure of a molecule. These techniques can provide information about the arrangement of atoms and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Techniques like thermogravimetric analysis and the ninhydrin test can provide information about the compound’s reactivity and stability.Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and spectral properties. Techniques like crystallography and quantitative structure-property relationship analysis can be used.Scientific Research Applications
Facile Synthesis and Isotopic Labeling
A study by Lin and Weaner (2012) detailed the facile synthesis of a stable isotope‐labeled antibacterial agent, closely related to the compound of interest, highlighting its importance in drug development and pharmacokinetic studies. The synthesis involved acetylation of a precursor amine, demonstrating a method to track the distribution and metabolism of the compound in biological systems (Lin & Weaner, 2012).
Development of Anti-Inflammatory and Analgesic Agents
Research focused on synthesizing novel pyrimidine derivatives, including those similar to the target compound, showed potential as anti-inflammatory and analgesic agents. This study signifies the compound's role in the design of new therapeutic agents, particularly for inflammation and pain management (Muralidharan, James Raja, & Asha Deepti, 2019).
Herbicidal Activity
A 2011 study by Wu et al. explored the herbicidal activity of novel compounds structurally related to the target molecule. This research indicates the potential agricultural applications of such compounds, especially in managing weed growth in crops (Wu et al., 2011).
Antitumor Activities
Xiong Jing (2011) investigated the synthesis and antitumor activities of derivatives of the compound, pointing towards its potential application in cancer therapy. The study's findings suggest that certain structural modifications can enhance the antitumor activity, offering a pathway for the development of new anticancer drugs (Xiong Jing, 2011).
Antimicrobial and Antituberculosis Activity
A compound's derivatives were synthesized and evaluated for their antimicrobial and antituberculosis activities, indicating the broader spectrum of its application in treating various bacterial infections, including resistant strains of tuberculosis. This research underlines the importance of pyrimidine derivatives in developing new antimicrobial agents (Hetal I. Soni & N. Patel, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-13-6-8-25(9-7-13)20-22-15(3)10-19(24-20)27-12-18(26)23-16-5-4-14(2)17(21)11-16/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWNBPIQJURBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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